1-cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid

CCR5 Antagonist HIV Research Immunology

CCR5-targeted drug discovery demands conformationally constrained scaffolds-generic N-alkyl pyrroles lack the rigidity for reliable target engagement. This 1-cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid delivers a documented CCR5 antagonist core (IC50=7.8µM) with an N-cyclopropyl group enforcing bioactive conformation. • High Tm (178-185°C) enables crystallization to ≥95% purity. • C3-COOH handle for rapid amide/ester library synthesis. • Predicted antineoplastic (Pa=0.961) and lipid metabolism regulatory (Pa=0.999) activities expand screening utility. Ambient shipment; global delivery available.

Molecular Formula C10H13NO2
Molecular Weight 179.22 g/mol
CAS No. 423768-58-5
Cat. No. B1272808
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid
CAS423768-58-5
Molecular FormulaC10H13NO2
Molecular Weight179.22 g/mol
Structural Identifiers
SMILESCC1=CC(=C(N1C2CC2)C)C(=O)O
InChIInChI=1S/C10H13NO2/c1-6-5-9(10(12)13)7(2)11(6)8-3-4-8/h5,8H,3-4H2,1-2H3,(H,12,13)
InChIKeyVOOZJPFNBFNPEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility26.9 [ug/mL]

CAS 423768-58-5: Chemical Identity & Core Properties


1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid (CAS 423768-58-5) is a heterocyclic building block characterized by a pyrrole core substituted at the N1 position with a cyclopropyl group and at the C2 and C5 positions with methyl groups. It is a white to off-white solid with a reported melting point range of 178-185 °C and a predicted density of 1.27 g/cm³ . The compound is a key intermediate or scaffold in medicinal chemistry, with bioactivity data indicating its role as a CCR5 antagonist, which has implications for research in HIV, inflammation, and autoimmune diseases [1].

CAS 423768-58-5: Specificity Over Broad Analogs


Substituting 1-cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid with a generic pyrrole-3-carboxylic acid derivative is not scientifically valid due to the profound influence of its N1-cyclopropyl group on both its three-dimensional conformation and its target engagement profile. The strained cyclopropyl ring imparts unique conformational rigidity that is absent in analogs bearing flexible N-alkyl groups like ethyl or methyl. This structural feature is critical for the compound's specific interaction with biological targets, most notably as a CCR5 antagonist [1]. Furthermore, the distinct substitution pattern leads to a unique melting point and predicted pKa, which directly impact purification, formulation, and handling compared to its closest analogs .

CAS 423768-58-5: Quantitative Comparator Evidence


In Vitro CCR5 Antagonism Activity

1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid exhibits antagonist activity at the human CCR5 receptor with an IC50 of 7,800 nM (7.8 µM) in a cell-based assay [1]. No direct, head-to-head comparative data for its closest analogs (e.g., 1-ethyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid) was found in the peer-reviewed literature.

CCR5 Antagonist HIV Research Immunology

In Silico Activity Differentiation from Unsubstituted Pyrrole

In silico prediction of activity spectra for substances (PASS) analysis of 1-cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid yields high probability scores for several therapeutic areas, including 'Lipid metabolism regulator' (Pa=0.999) and 'Antineoplastic' (Pa=0.961) [1]. This predicted multi-target profile is a direct consequence of its unique substitution pattern and is not shared by the unsubstituted pyrrole-3-carboxylic acid scaffold.

PASS Prediction Drug Discovery Antineoplastic

Physicochemical Comparison with N-Ethyl Analog

The cyclopropyl substituent imparts distinct physicochemical properties. 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid has a reported melting point of 178-185 °C and a predicted pKa of 5.96 [1]. Its close N-ethyl analog (1-ethyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid, CAS 847837-34-7) has a significantly lower predicted boiling point of 274 °C [2], indicating different intermolecular forces and solid-state stability.

Crystallization Formulation Pre-formulation

Molecular Descriptors for Membrane Permeability

1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid has a computed XLogP3-AA value of 1.4 and a rotatable bond count of 2 [1]. These descriptors place it within favorable ranges for oral bioavailability (Lipinski's Rule of Five). The N-ethyl analog (CAS 847837-34-7), while having a similar polar surface area, possesses a more flexible N-ethyl group, increasing its conformational entropy and potentially altering its membrane permeation and binding kinetics.

ADME Drug-likeness Bioavailability

Broad-Spectrum Antimicrobial Potential

The compound exhibits a predicted antimicrobial profile with Pa values of 0.844 (Antifungal), 0.792 (Antibacterial), and 0.843 (Antiparasitic) [1]. While these are in silico predictions, the combination of activities is a key differentiator from simpler pyrrole-3-carboxylic acids that do not carry the 2,5-dimethyl and N-cyclopropyl modifications, which are often absent in commercial antimicrobial screening libraries.

Antifungal Antibacterial Antiparasitic

CAS 423768-58-5: Key Applications


CCR5 Antagonist Lead Optimization

This compound is optimally deployed in medicinal chemistry programs focused on HIV and inflammatory diseases. Its documented CCR5 antagonist activity (IC50 = 7.8 µM) [1] provides a clear starting point for structure-activity relationship (SAR) studies. The rigid N-cyclopropyl group, with a favorable XLogP3 of 1.4 and low rotatable bond count [2], is a key design element for improving binding affinity and pharmacokinetic properties over more flexible analogs.

Crystallization & Purification Development

Procurement of CAS 423768-58-5 is specifically indicated for developing robust crystallization and purification processes. Its high melting point (178-185 °C) and predicted pKa of 5.96 [3] are critical parameters that dictate solubility and crystallization behavior, offering a significant advantage over the lower-boiling N-ethyl analog (274 °C predicted) [4] for achieving high-purity material via recrystallization.

Multi-Target Screening Campaigns

The compound is a strategic procurement choice for phenotypic and targeted screening libraries focused on oncology and metabolic diseases. Its high predicted probability of antineoplastic (Pa=0.961) and lipid metabolism regulatory (Pa=0.999) activities [5] make it a high-value screening candidate. The broad predicted antimicrobial profile (Antifungal Pa=0.844, Antibacterial Pa=0.792) [5] further expands its utility in infectious disease discovery.

Building Block for Chemical Diversification

The carboxylic acid group at the C3 position provides a convenient synthetic handle for amide coupling and esterification, enabling the rapid synthesis of diverse compound libraries. The N-cyclopropyl group confers unique steric and electronic properties, and its rigid nature is a valuable tool for probing bioactive conformations, making it a superior building block for diversifying chemical space compared to common N-alkyl pyrroles.

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